Cas no 935520-01-7 ((2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine)

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine
- AX8260199
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- Inchi: 1S/C15H14F3NO/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-8H,9-10,19H2
- InChI Key: CCPPVEPFHHMSEP-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CN)=C(C=1)OCC1C=CC=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 289
- Topological Polar Surface Area: 35.2
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019123284-1g |
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine |
935520-01-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749682-1g |
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine |
935520-01-7 | 98% | 1g |
¥2393.00 | 2024-04-24 |
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine Related Literature
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1. Water
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine
Introduction to (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine (CAS No. 935520-01-7)
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine, with the CAS number 935520-01-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound is characterized by its benzyl ether and trifluoromethyl functionalities, which contribute to its distinct chemical properties and biological activities.
The molecular formula of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is C14H13F3NO, and it has a molecular weight of approximately 268.25 g/mol. The compound's structure includes a benzyl ether group (C6H5CH2O-) and a trifluoromethyl group (-CF3) attached to a phenyl ring, with an additional amine group (-NH2) at the meta position relative to the trifluoromethyl group. These functional groups endow the molecule with a combination of lipophilic and polar characteristics, making it an interesting candidate for various chemical and biological studies.
In the realm of medicinal chemistry, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent research has focused on its interactions with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. For instance, studies have shown that this compound can modulate the activity of certain kinases, which are key enzymes involved in signal transduction pathways and cell proliferation. This property makes it a promising candidate for the development of novel anticancer drugs.
Beyond its potential as a therapeutic agent, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine has also been investigated for its use in chemical synthesis. The presence of the amine group provides a reactive site for further functionalization, allowing chemists to introduce additional moieties that can enhance the compound's biological activity or improve its pharmacokinetic properties. This versatility in synthetic chemistry opens up numerous possibilities for creating derivatives with tailored functionalities.
In the context of drug discovery, the ability to synthesize and modify compounds like (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is crucial for optimizing their therapeutic potential. High-throughput screening techniques have been employed to identify compounds with desirable biological activities, and this compound has shown promise in several assays designed to evaluate its efficacy against various disease targets. For example, it has been tested for its ability to inhibit the growth of cancer cells in vitro, with some studies reporting significant antiproliferative effects.
The structural features of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine, particularly the trifluoromethyl group, have also been studied for their impact on metabolic stability and bioavailability. Fluorinated compounds are known for their enhanced metabolic stability compared to their non-fluorinated counterparts, which can be advantageous in drug development. Research has shown that the presence of the trifluoromethyl group in this compound contributes to its improved metabolic stability, potentially leading to better pharmacokinetic profiles.
In addition to its potential applications in medicine, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine has also been explored for its use in materials science. The unique combination of functional groups in this molecule makes it suitable for applications where both lipophilic and polar properties are required. For instance, it has been investigated as a building block for the synthesis of advanced materials with specific physical and chemical properties.
The synthesis of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using appropriate reagents such as benzyl bromide and trifluoromethyl iodide. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches to producing this compound on both laboratory and industrial scales.
In conclusion, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine (CAS No. 935520-01-7) is a versatile organic compound with significant potential in various fields, including medicinal chemistry, drug discovery, and materials science. Its unique chemical structure, characterized by benzyl ether and trifluoromethyl functionalities, contributes to its distinct properties and biological activities. Ongoing research continues to uncover new applications and optimize its use in various scientific endeavors.
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